(S)-(+)-Methyl glycidyl ether chemical properties
(S)-(+)-Methyl glycidyl ether chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(+)-Methyl Glycidyl Ether
Introduction
(S)-(+)-Methyl glycidyl ether, systematically named (2S)-2-(methoxymethyl)oxirane, is a chiral epoxide that has emerged as a critical building block in modern organic and medicinal chemistry.[1][] Its unique combination of a stereodefined center, a reactive oxirane ring, and a methoxy group makes it an invaluable synthon for introducing specific structural motifs into complex molecules.[] This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, with a focus on its role in pharmaceutical development and advanced materials science. As a chiral intermediate, it offers a pathway to enantiomerically pure compounds, a cornerstone of contemporary drug design.[3][4]
Core Physicochemical and Stereochemical Properties
The utility of (S)-(+)-Methyl glycidyl ether begins with its fundamental molecular characteristics. The presence of a single, defined stereocenter at the C2 position of the oxirane ring is paramount, dictating the downstream stereochemistry of its reaction products.
Molecular Structure
The molecule consists of a three-membered epoxide ring with a methoxymethyl substituent. The "(S)" designation indicates the specific spatial arrangement of this substituent, which is crucial for its application in asymmetric synthesis.
Caption: Structure of (S)-(+)-Methyl Glycidyl Ether.
Physicochemical Data
A summary of key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [1][][5][6] |
| Molecular Weight | 88.11 g/mol | [1][5][6][7] |
| CAS Number | 64491-68-5 | [1][5][8] |
| Appearance | Colorless clear liquid | [5][9] |
| Density | 0.982 g/mL at 25 °C | [][8] |
| Boiling Point | 110-111 °C | [8] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [9] |
| Refractive Index (n20/D) | 1.405 | [8] |
| Optical Rotation ([α]20/D) | +12° to +15° (neat) | [5] |
| Water Solubility | Soluble | [9][10] |
Synthesis and Manufacturing
While numerous methods exist for the synthesis of generic glycidyl ethers, producing the enantiomerically pure (S)-isomer requires a stereocontrolled approach.[11] The most common industrial strategy involves the reaction of a chiral precursor with epichlorohydrin.
A prevalent method involves starting with a chiral 3-carbon synthon, such as (S)-glycidol, and subsequently methylating the hydroxyl group. Alternatively, asymmetric epoxidation of an appropriate allyl ether can yield the desired chiral epoxide. A general, solvent-free approach for glycidyl ether synthesis involves reacting an alcohol with epichlorohydrin in the presence of an alkali metal hydroxide and a phase-transfer catalyst.[11] Achieving high enantiomeric excess is the critical objective, as this purity is transferred to the final active pharmaceutical ingredient (API).
Chemical Reactivity: The Epoxide Ring-Opening
The cornerstone of (S)-(+)-methyl glycidyl ether's utility is the high reactivity of its strained three-membered epoxide ring.[5] This ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of functionalized 1,2-propanediol derivatives. This ring-opening reaction is the primary transformation used to incorporate the chiral (S)-1-methoxy-2-hydroxypropyl moiety into a target molecule.
Mechanism and Regioselectivity
The outcome of the ring-opening reaction is dictated by the reaction conditions, specifically the pH. The choice between acidic and basic/nucleophilic conditions determines which of the two epoxide carbons is attacked, a concept known as regioselectivity.
-
Basic or Nucleophilic Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3). This is the preferred pathway for achieving high regioselectivity.
-
Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This pathway can sometimes lead to a mixture of regioisomers or racemization, making it less predictable for preserving stereochemistry.
Caption: Regioselectivity in the ring-opening of (S)-Methyl Glycidyl Ether.
Applications in Drug Development and Polymer Science
The true value of (S)-(+)-methyl glycidyl ether is realized in its application as a versatile chiral building block.[][5]
Chiral Intermediate for APIs
In drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. (S)-(+)-Methyl glycidyl ether provides a reliable method for introducing a specific stereocenter, which is often a critical component of a pharmacophore. Its use allows for the synthesis of enantiomerically pure drugs, which can lead to:
-
Enhanced Potency: The desired enantiomer fits the biological target more effectively.
-
Reduced Side Effects: The other enantiomer is often inactive or may cause undesirable off-target effects.
-
Improved Pharmacokinetic Profiles: The methoxy group can modulate properties like solubility and metabolic stability, which is a key strategy in lead optimization.[12]
Monomer for Functional Polymers
Beyond small molecules, this compound serves as a monomer in ring-opening polymerization to create functional polyethers.[13][14] The resulting polymers, such as poly(methyl glycidyl ether), possess a polyether backbone analogous to biocompatible polymers like PEG but with chiral pendant methoxy groups.[13] These polymers have tunable properties and are explored for applications in:
-
Drug Delivery Systems: Creating specialized block copolymers for encapsulating and delivering therapeutic agents.[15][16]
-
Biomaterials: Synthesizing biocompatible hydrogels and materials with controlled thermal responses.[13]
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
This section provides a representative, self-validating protocol for the reaction of (S)-(+)-methyl glycidyl ether with a primary amine under basic conditions. The causality for each step is explained to ensure reproducibility and understanding.
Workflow Overview
Caption: Experimental workflow for a typical amine ring-opening reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in a suitable protic solvent, such as ethanol or isopropanol (approx. 0.5 M concentration). Causality: Protic solvents facilitate the proton transfer needed after the ring-opening.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath. Causality: An inert atmosphere prevents side reactions with atmospheric components. Cooling is critical to manage the initial exotherm of the reaction.
-
-
Addition of Epoxide:
-
Add (S)-(+)-methyl glycidyl ether (1.05 equivalents) to the stirred amine solution dropwise via a syringe over 15-20 minutes.
-
Causality: A slight excess of the epoxide ensures full consumption of the potentially more valuable amine. Dropwise addition prevents a dangerous temperature spike.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Causality: Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing byproduct formation.
-
-
Aqueous Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Causality: The wash steps remove any unreacted starting materials, salts, and other water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure amino alcohol product.
-
Causality: Chromatography is the definitive step to isolate the desired product from any remaining impurities or regioisomers.
-
Safety and Handling
(S)-(+)-Methyl glycidyl ether is a flammable and reactive chemical that requires careful handling in a laboratory setting.[17][18]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., type ABEK respirator filter).
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1][17]
-
Fire Safety: The compound is highly flammable with a low flash point.[1] Keep it away from ignition sources, sparks, and open flames. Use spark-proof tools and store in a flammables-designated area.[9][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It may be sensitive to air and can potentially form peroxides.[7][10]
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable liquids | H225 | Highly flammable liquid and vapor | [1][17] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1][17] |
| Serious eye damage/irritation | H319 | Causes serious eye irritation | [1][17] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1] |
Conclusion
(S)-(+)-Methyl glycidyl ether is more than a simple reagent; it is an enabling tool for precision chemistry. Its well-defined stereochemistry and predictable reactivity through epoxide ring-opening reactions provide chemists in pharmaceutical and materials science with a reliable method for constructing complex, functional molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of next-generation drugs and advanced polymers.
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(1-Adamantyl)methyl glycidyl ether: a versatile building block for living polymerization. PubMed. [Link]
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